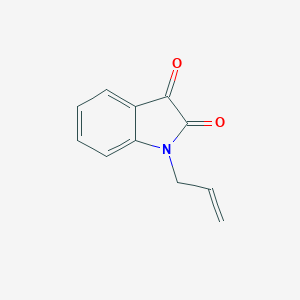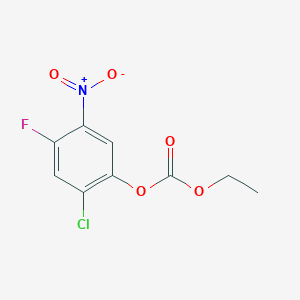![molecular formula C12H11N5O B186950 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 325723-91-9](/img/structure/B186950.png)
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The exact mechanism of action of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle regulation.
Biochemical and Physiological Effects
Studies have shown that 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been reported to inhibit the replication of HIV and hepatitis C virus by targeting viral proteases. In addition, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high yield and purity. In addition, the compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the research and development of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine. One possible direction is to explore its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a scaffold for the development of new antitumor agents. Furthermore, the synthesis of novel derivatives of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine with improved biological activity and reduced toxicity is an area of active research.
Synthesis Methods
The synthesis of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a catalyst, followed by the condensation with phenylhydrazine and nitrosation with nitrous acid. The yield of this synthesis method is relatively high, and the product can be obtained in a pure form through recrystallization.
Scientific Research Applications
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological disorders.
properties
CAS RN |
325723-91-9 |
|---|---|
Product Name |
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
(NZ)-N-(5-methyl-7-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H11N5O/c1-8-10(16-18)11(9-5-3-2-4-6-9)17-12(15-8)13-7-14-17/h2-7,11,18H,1H3/b16-10+ |
InChI Key |
WIOSVNMQJZYYJN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)N=O |
SMILES |
CC1=NC2=NC=NN2C(C1=NO)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
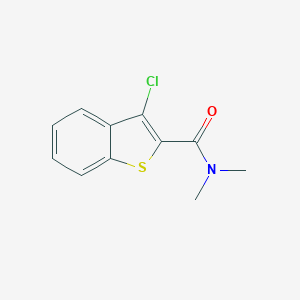
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
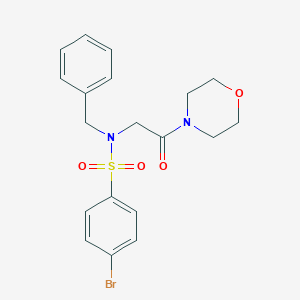
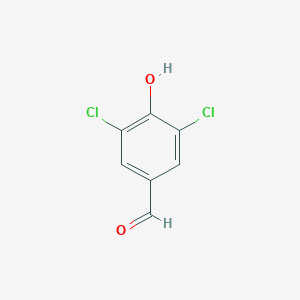
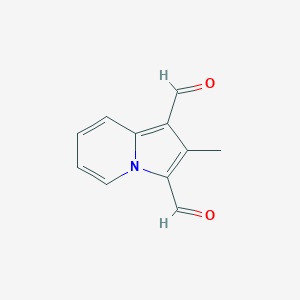
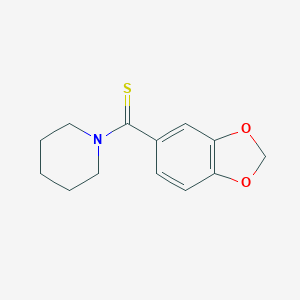
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
